4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while pyrrole is a five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-(1H-pyrrol-1-yl)phenylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reaction conditions involving bases like potassium carbonate and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids, while the pyrrole ring can form hydrogen bonds with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine.
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4-(1H-pyrrol-1-yl)phenylamine: A key reactant in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
89508-73-6 |
---|---|
Molecular Formula |
C14H9Cl2N3 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-pyrrol-1-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-9-13(16)18-14(17-12)10-3-5-11(6-4-10)19-7-1-2-8-19/h1-9H |
InChI Key |
YZKOVFXKSFJDRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.